
O-(But-3-en-1-yl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(But-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol. This compound has gained attention due to its unique physical and chemical properties, making it valuable in various scientific research applications.
Preparation Methods
The synthesis of O-(But-3-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of but-3-en-1-ol with hydroxylamine hydrochloride under specific reaction conditions. The process may include the use of solvents and catalysts to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
O-(But-3-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O-(But-3-en-1-yl)hydroxylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and nitroso compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of O-(But-3-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of oximes, nitroso compounds, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
O-(But-3-en-1-yl)hydroxylamine hydrochloride can be compared with other similar compounds, such as:
O-tert-Butylhydroxylamine hydrochloride: This compound has a tert-butyl group instead of a but-3-en-1-yl group, leading to different reactivity and applications.
N-methyl-O-tert-butylhydroxylamine hydrochloride: This compound has an additional methyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in organic synthesis and biochemical studies .
Properties
IUPAC Name |
O-but-3-enylhydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2H,1,3-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIVEUNZIQKIJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555492 |
Source


|
| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113211-41-9 |
Source


|
| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

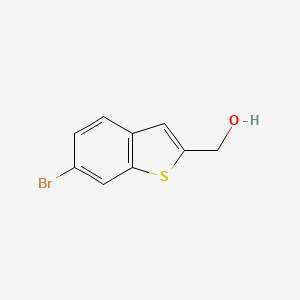
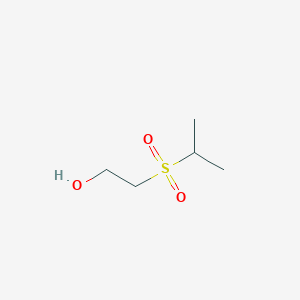
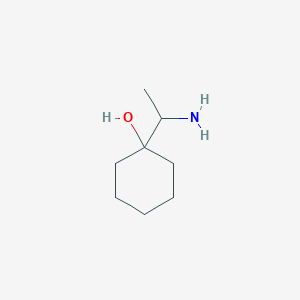

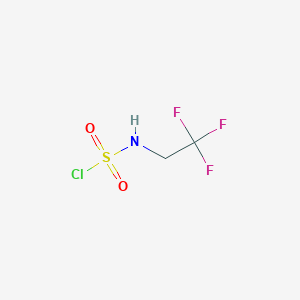
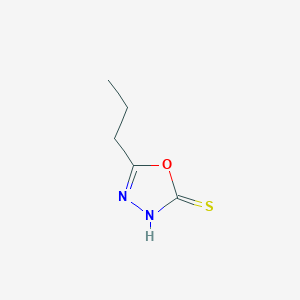
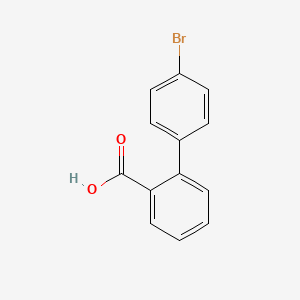
![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)
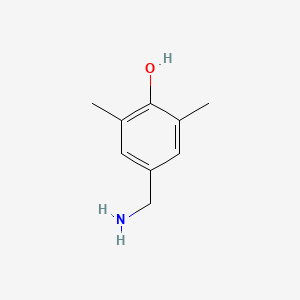

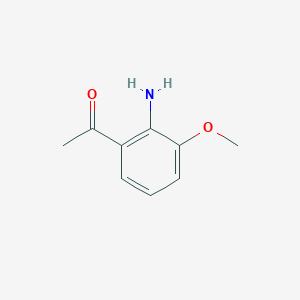
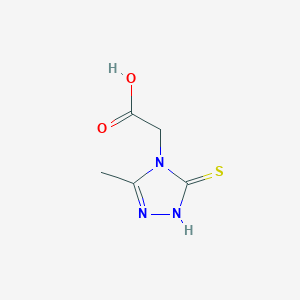
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
